molecular formula C16H25N3O3 B5454945 N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5454945
M. Wt: 307.39 g/mol
InChI Key: YIJXIUQXCWXRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a 2,5-dimethoxyphenyl group and a 4-ethylpiperazin-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Acylation reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to form the 2,5-dimethoxyphenylacetyl chloride.

    Coupling with 4-ethylpiperazine: The final step involves the reaction of 2,5-dimethoxyphenylacetyl chloride with 4-ethylpiperazine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to the presence of the 4-ethylpiperazin-1-yl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-4-18-7-9-19(10-8-18)12-16(20)17-14-11-13(21-2)5-6-15(14)22-3/h5-6,11H,4,7-10,12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJXIUQXCWXRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.